molecular formula C21H18FNO5S B2673464 3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1448067-36-4

3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2673464
CAS No.: 1448067-36-4
M. Wt: 415.44
InChI Key: OSAXLYQXDFULSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule that contains several functional groups . It has a molecular formula of C19H17FN2O3S and a molecular weight of 372.41.


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is likely part of the piperidine-1-carbonyl group in the molecule. The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .

Scientific Research Applications

Anticancer Activity

Research on pyrano[3,2-c]chromene derivatives, including structures similar to the compound , has demonstrated significant in vitro anticancer activity. These compounds, synthesized through condensation reactions and assessed against various cancer cell lines, exhibited potent antitumor activity by inducing cell cycle arrest and apoptosis. The structure-activity relationship (SAR) studies underline the influence of hydrophilicity of substituents on their antitumor efficacy (El-Agrody et al., 2020). Similarly, novel sulfones with biologically active moieties, synthesized starting from 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone, showcased in vitro anticancer properties against breast cancer cell lines, emphasizing the potential therapeutic applications of sulfone-based compounds (Bashandy et al., 2011).

Material Science Applications

The compound and its derivatives also find applications in material science, such as in the synthesis of proton exchange membranes (PEMs) for fuel cells. A study on comb-shaped poly(arylene ether sulfone)s, employing sulfonated 4-fluorobenzophenone, a related compound, demonstrated these polymers' suitability as PEM materials due to their high proton conductivity and thermal stability, indicating their potential in enhancing fuel cell performance (Kim et al., 2008).

Antimicrobial and Antiviral Activities

Research on chromene derivatives has shown that these compounds possess antimicrobial and antiviral activities. For instance, novel bis(4H-chromene-3-carbonitrile) derivatives demonstrated anti-influenza H5N1 virus activities, highlighting the potential of chromene-based compounds in developing new antiviral agents (Abdella et al., 2017).

Synthesis and Chemical Properties

The synthesis and application of derivatives involving fluorophenylsulfonyl groups have been extensively studied to understand their reactivity and potential uses in various chemical syntheses. For example, the synthesis and evaluation of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor highlight the versatility of fluorophenylsulfonyl-based protecting groups in carbohydrate chemistry (Spjut et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s being studied for use as a drug, the mechanism would depend on the specific biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one” would require appropriate safety precautions. It’s important to note that this product is not intended for human or veterinary use, but for research use only.

Future Directions

The future directions for research on this compound would depend on the results of initial studies. If the compound shows promise in laboratory tests, it could be studied further for potential applications in medicine or other fields .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5S/c22-15-5-7-16(8-6-15)29(26,27)17-9-11-23(12-10-17)20(24)18-13-14-3-1-2-4-19(14)28-21(18)25/h1-8,13,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXLYQXDFULSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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